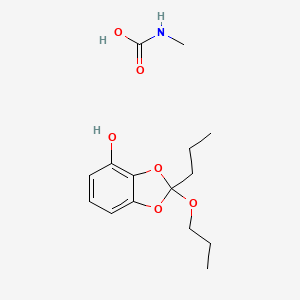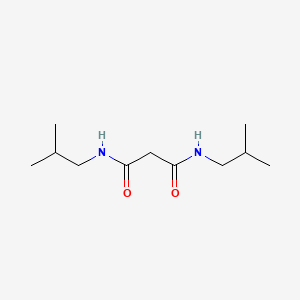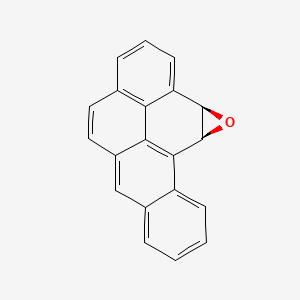![molecular formula C20H25N3O B14604679 N-{2-[2-(1-Methylpiperidin-2-yl)ethyl]phenyl}pyridine-4-carboxamide CAS No. 58754-13-5](/img/structure/B14604679.png)
N-{2-[2-(1-Methylpiperidin-2-yl)ethyl]phenyl}pyridine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2-[2-(1-Methylpiperidin-2-yl)ethyl]phenyl}pyridine-4-carboxamide is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and their role in drug design . This compound is known for its complex structure, which includes a piperidine ring, a phenyl group, and a pyridine carboxamide moiety.
Métodos De Preparación
The synthesis of N-{2-[2-(1-Methylpiperidin-2-yl)ethyl]phenyl}pyridine-4-carboxamide involves multiple steps. One common synthetic route includes the esterification of nicotinic acid, followed by oxidation with 3-chloroperoxybenzoic acid to form pyridine N-oxides. Subsequent nucleophilic substitution with trimethylsilyl cyanide and reduction with sodium and ammonium chloride in ethanol solution yields the desired compound . Industrial production methods often involve similar multi-step processes, optimized for yield and purity.
Análisis De Reacciones Químicas
N-{2-[2-(1-Methylpiperidin-2-yl)ethyl]phenyl}pyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like 3-chloroperoxybenzoic acid.
Reduction: Reduction reactions can be carried out using sodium and ammonium chloride in ethanol.
Substitution: Nucleophilic substitution reactions are common, with reagents such as trimethylsilyl cyanide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
This compound has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of N-{2-[2-(1-Methylpiperidin-2-yl)ethyl]phenyl}pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. Piperidine derivatives often act on the central nervous system, binding to receptors and modulating neurotransmitter activity . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
N-{2-[2-(1-Methylpiperidin-2-yl)ethyl]phenyl}pyridine-4-carboxamide can be compared with other piperidine derivatives and fentanyl analogues. Similar compounds include:
2-Fluoroacrylfentanyl: N-(2-Fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-propen-2-amide.
2-Fluorobutyrfentanyl: N-(2-Fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-butanamide.
2-Methylacetylfentanyl: N-(2-Methylphenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-acetamide.
Propiedades
Número CAS |
58754-13-5 |
|---|---|
Fórmula molecular |
C20H25N3O |
Peso molecular |
323.4 g/mol |
Nombre IUPAC |
N-[2-[2-(1-methylpiperidin-2-yl)ethyl]phenyl]pyridine-4-carboxamide |
InChI |
InChI=1S/C20H25N3O/c1-23-15-5-4-7-18(23)10-9-16-6-2-3-8-19(16)22-20(24)17-11-13-21-14-12-17/h2-3,6,8,11-14,18H,4-5,7,9-10,15H2,1H3,(H,22,24) |
Clave InChI |
NDCMBGCRDWUMHP-UHFFFAOYSA-N |
SMILES canónico |
CN1CCCCC1CCC2=CC=CC=C2NC(=O)C3=CC=NC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3-Azabicyclo[3.2.2]nonan-3-yl)-2-oxoethyl ethylsulfamate](/img/structure/B14604602.png)
![4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-7-ol;hydrochloride](/img/structure/B14604603.png)
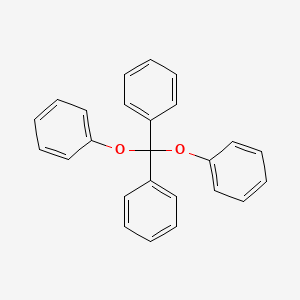
![Acetic acid, [[(5-chloro-2-nitrophenyl)phenylamino]sulfonyl]-, ethyl ester](/img/structure/B14604612.png)
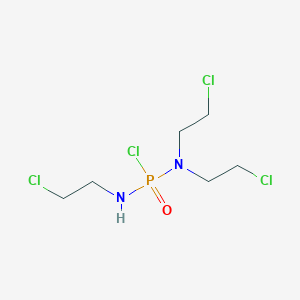

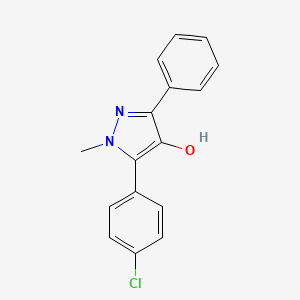
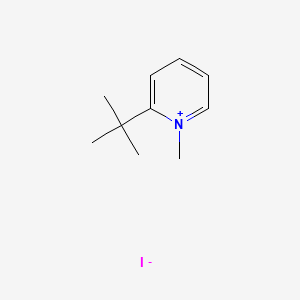


![Hydrazinecarbodithioic acid, [(2-aminophenyl)methylene]-, methyl ester](/img/structure/B14604663.png)
